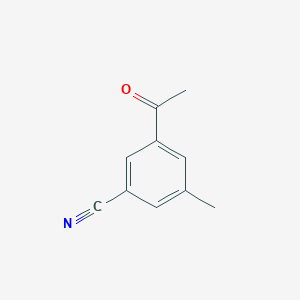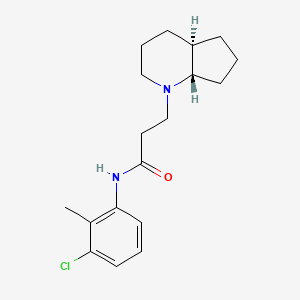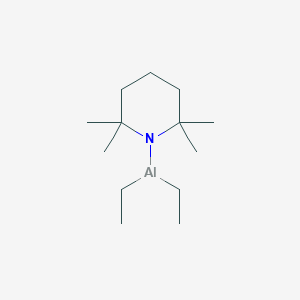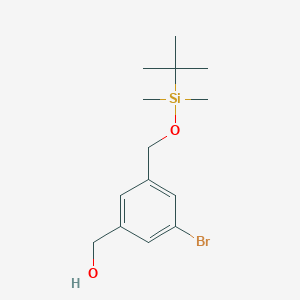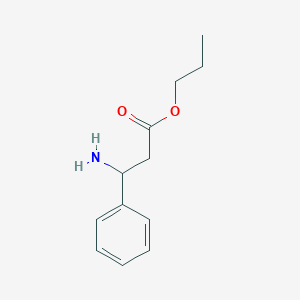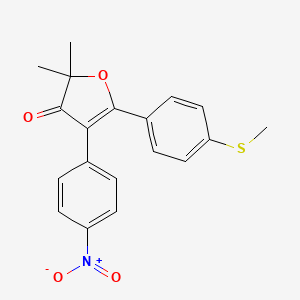![molecular formula C11H19ClN2O B13973908 1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)
1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone typically involves the reaction of 8-amino-2-azaspiro[4.5]decan-1-one with 2-chloroethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted spirocyclic compounds, alcohols, and amines, which can be further utilized in the synthesis of complex organic molecules .
Wissenschaftliche Forschungsanwendungen
1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone has diverse applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents targeting neurological disorders and cancer.
Organic Synthesis: The compound is used in the development of novel spirocyclic scaffolds for drug discovery.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding assays to understand its mechanism of action and potential biological targets.
Wirkmechanismus
The mechanism of action of 1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to alterations in cellular signaling pathways. Detailed studies on its binding affinity and selectivity are crucial to elucidate its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-1-(8-amino-2-azaspiro[4.5]decan-2-yl)propan-1-one: This compound shares a similar spirocyclic structure but differs in the substitution pattern on the spiro ring.
8-Oxa-2-azaspiro[4.5]decane: This compound contains an oxygen atom in the spiro ring, which imparts different chemical properties and reactivity.
Uniqueness
1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone is unique due to its specific substitution pattern and the presence of a chloroethanone moiety, which enhances its reactivity and potential for further functionalization. This uniqueness makes it a valuable compound in the synthesis of diverse pharmacologically active molecules .
Eigenschaften
Molekularformel |
C11H19ClN2O |
|---|---|
Molekulargewicht |
230.73 g/mol |
IUPAC-Name |
1-(8-amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C11H19ClN2O/c12-7-10(15)14-6-5-11(8-14)3-1-9(13)2-4-11/h9H,1-8,13H2 |
InChI-Schlüssel |
QDBIKOKKLXZNNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1N)CCN(C2)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


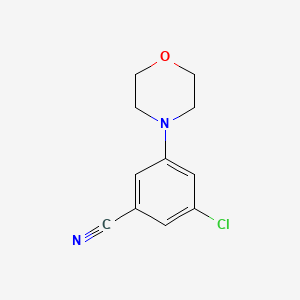

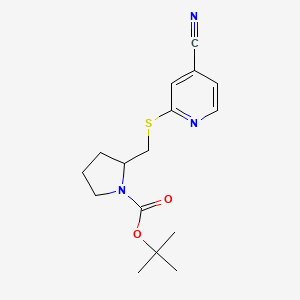
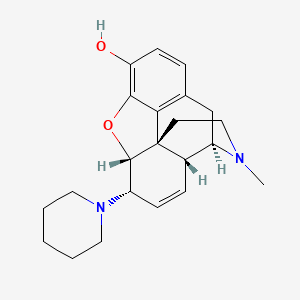
![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)
![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)
